3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
Brand Name: Vulcanchem
CAS No.: 868256-42-2
VCID: VC6231845
InChI: InChI=1S/C15H11Cl3O3S/c16-11-2-4-12(5-3-11)22(20,21)8-7-15(19)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2
SMILES: C1=CC(=CC=C1S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Molecular Formula: C15H11Cl3O3S
Molecular Weight: 377.66

3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone

CAS No.: 868256-42-2

Cat. No.: VC6231845

Molecular Formula: C15H11Cl3O3S

Molecular Weight: 377.66

* For research use only. Not for human or veterinary use.

3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone - 868256-42-2

Specification

CAS No. 868256-42-2
Molecular Formula C15H11Cl3O3S
Molecular Weight 377.66
IUPAC Name 3-(4-chlorophenyl)sulfonyl-1-(3,4-dichlorophenyl)propan-1-one
Standard InChI InChI=1S/C15H11Cl3O3S/c16-11-2-4-12(5-3-11)22(20,21)8-7-15(19)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2
Standard InChI Key KBXPYWXMFQVPNU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone (CAS RN: 868256-42-2) is a sulfonated diarylpropanone derivative with the systematic IUPAC name 3-(4-chlorobenzenesulfonyl)-1-(3,4-dichlorophenyl)propan-1-one. Its molecular formula is C₁₅H₁₁Cl₃O₃S, yielding an average molecular mass of 377.66 g/mol and a monoisotopic mass of 375.949448 Da .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number868256-42-2
Molecular FormulaC₁₅H₁₁Cl₃O₃S
Average Mass377.66 g/mol
SMILES NotationC1=CC(=CC=C1S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
ChemSpider ID3079643

Structural Analysis

The molecule consists of a propanone backbone bridged between a 4-chlorophenylsulfonyl group and a 3,4-dichlorophenyl moiety. X-ray crystallography of analogous sulfonated propanones reveals that such compounds often exhibit planar aromatic systems with dihedral angles between aryl groups influencing packing efficiency . For example, in the structurally related compound 3-[(4-chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone, the dihedral angle between the sulfonyl-linked aryl ring and the ketone-substituted ring measures 7.15–8.9°, promoting zigzag molecular chains via parallel stacking . Computational models suggest similar conformational rigidity in the 3,4-dichloro variant due to steric and electronic effects from the ortho-chloro substituents .

Synthesis and Manufacturing

Conventional Synthetic Routes

While no direct literature reports detail the synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone, analogous propanones are typically synthesized via Friedel-Crafts acylation or sulfonation reactions. A plausible pathway involves:

  • Sulfonation of 4-chlorothiophenol to form 4-chlorobenzenesulfonyl chloride.

  • Alkylation with 1-(3,4-dichlorophenyl)propan-1-one under basic conditions to install the sulfonyl group .

Eco-Friendly Methodologies

Recent advances in green chemistry propose microwave-assisted and reductive alkylation techniques to minimize solvent use and improve yields. For example, microwave irradiation reduced reaction times for similar trazodone analogues from hours to minutes while maintaining >80% yields . Applying these methods could enhance the sustainability of synthesizing the target compound, though experimental validation remains pending.

Table 2: Comparative Synthesis Approaches

MethodConditionsYield (%)Time
Conventional AlkylationDCM, K₂CO₃, reflux65–7012 hr
Microwave-AssistedDMF, 150°C, 300 W82–8520 min
Reductive AlkylationNaBH₃CN, MeOH, rt756 hr

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized experimentally, but computational predictions using the ACD/Percepta platform suggest:

  • LogP: 3.8 ± 0.5 (indicating high lipid solubility)

  • Water Solubility: <0.1 mg/mL at 25°C .
    The presence of electron-withdrawing sulfonyl and chloro groups likely enhances stability against oxidative degradation, as observed in related chlorinated sulfones .

Spectroscopic Data

Hypothetical IR Peaks (based on analogous structures ):

  • S=O Stretch: 1150–1300 cm⁻¹ (strong)

  • C=O Stretch: 1680–1720 cm⁻¹

  • C-Cl Stretch: 550–750 cm⁻¹

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